butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a benzo[c]chromenone derivative characterized by a butyl ester group attached via an oxyacetate linker to the 3-position of the chromenone core. The butyl ester moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
butyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C20H20O5/c1-3-4-11-23-18(21)12-24-17-10-9-15-14-7-5-6-8-16(14)20(22)25-19(15)13(17)2/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
PPXNPHDAZKSRDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Structure and Chemical Properties
Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has the molecular formula C20H20O5 and a molecular weight of 340.4 g/mol. The compound consists of several key structural components: a benzo[c]chromene core, a methyl substituent at the 4-position, a ketone functionality at the 6-position, an oxyacetate linker at the 3-position, and a butyl ester terminal group.
The physical properties include:
- Appearance: Generally a white to off-white crystalline solid
- Solubility: Good solubility in dichloromethane, chloroform, acetone, and ethyl acetate; limited solubility in water
- Stability: Relatively stable under normal laboratory conditions but sensitive to strong acids and bases
The compound's structure can be represented by the IUPAC name butyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate, with the canonical SMILES notation CCCCOC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C.
General Synthetic Approaches
The synthesis of this compound requires a strategic approach that addresses the compound's complex structure. Several general synthetic pathways can be considered:
Retrosynthetic Analysis
A retrosynthetic analysis suggests the following disconnections:
- The butyl ester group can be introduced through esterification of the corresponding carboxylic acid
- The oxyacetate linker can be formed via O-alkylation of a 3-hydroxybenzo[c]chromene derivative
- The benzo[c]chromene core can be constructed through cyclization reactions
Core Formation Strategies
The construction of the benzo[c]chromene core typically follows one of these approaches:
- Pechmann condensation of resorcinol derivatives with β-ketoesters
- Claisen rearrangement of appropriately substituted precursors
- Friedel-Crafts acylation followed by intramolecular cyclization
- Transition metal-catalyzed coupling reactions
Functionalization Approaches
Once the core structure is established, various functionalization strategies can be employed:
- Regioselective introduction of the methyl group at the 4-position
- O-alkylation at the 3-position to introduce the oxyacetate linker
- Esterification to form the butyl ester
Detailed Preparation Methods
Method 1: Direct Esterification
One of the most straightforward approaches to synthesize this compound involves the esterification of [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid with butanol.
Reagents and Conditions
- [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid (1 equivalent)
- Butanol (1.5-2 equivalents)
- Acid catalyst: Sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents)
- Solvent: Toluene or benzene
- Dean-Stark apparatus for water removal
- Temperature: Reflux conditions (110-120°C)
- Time: 6-12 hours
Reaction Mechanism
The esterification proceeds through the following steps:
- Protonation of the carboxylic acid carbonyl group by the acid catalyst
- Nucleophilic attack by the hydroxyl group of butanol on the protonated carbonyl
- Proton transfer and elimination of water
- Rearrangement and elimination to form the final butyl ester product
Experimental Procedure
- In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid (1.0 g, 3.6 mmol), butanol (0.49 mL, 5.4 mmol), p-toluenesulfonic acid (0.14 g, 0.72 mmol), and toluene (50 mL).
- Heat the mixture to reflux for 8 hours, continuously removing water as it forms.
- Monitor the reaction by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase.
- After completion, cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate (3 × 30 mL).
- Wash the combined organic layers with water (30 mL) and brine (30 mL).
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography using hexane:ethyl acetate (8:2) as the eluent.
- Typical yield: 70-75%.
Method 2: Alkylation of Hydroxychromenone
An alternative approach involves the alkylation of 3-hydroxy-4-methyl-6-oxo-6H-benzo[c]chromene with butyl bromoacetate. This method is analogous to the synthesis of ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate described in the literature.
Reagents and Conditions
- 3-hydroxy-4-methyl-6-oxo-6H-benzo[c]chromene (1 equivalent)
- Butyl bromoacetate (1.5 equivalents)
- Base: Potassium carbonate (2-3 equivalents)
- Solvent: Acetone or DMF
- Temperature: 50-60°C
- Time: 12-24 hours
Reaction Mechanism
The reaction proceeds through an SN2 mechanism:
- Deprotonation of the phenolic hydroxyl group by the base to form the phenoxide
- Nucleophilic attack of the phenoxide on the α-carbon of butyl bromoacetate
- Displacement of bromide to form the ether linkage
Experimental Procedure
- In a round-bottom flask, dissolve 3-hydroxy-4-methyl-6-oxo-6H-benzo[c]chromene (1.0 g, 4.2 mmol) in acetone (30 mL).
- Add potassium carbonate (1.7 g, 12.6 mmol) and stir for 30 minutes at room temperature.
- Slowly add butyl bromoacetate (1.0 mL, 6.3 mmol) to the reaction mixture.
- Heat the mixture to 60°C and stir for 16 hours.
- Monitor the reaction by TLC using hexane:ethyl acetate (3:1) as the mobile phase.
- After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- Add water (30 mL) to the residue and extract with ethyl acetate (3 × 30 mL).
- Wash the combined organic layers with water (30 mL) and brine (30 mL).
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography using hexane:ethyl acetate (4:1) as the eluent.
- Typical yield: 60-65%.
Method 3: Claisen Rearrangement Approach
Drawing inspiration from the synthesis of related coumarin derivatives described in the literature, a method involving Claisen-like cyclization can be adapted for the synthesis of this compound.
Reagents and Conditions
- Appropriately substituted salicylaldehyde derivative (1 equivalent)
- Butyl acetoacetate (1.2 equivalents)
- Base catalyst: Piperidine (0.1 equivalent)
- Solvent: Ethanol or acetic acid
- Temperature: Room temperature to 80°C
- Time: 24-48 hours
Reaction Mechanism
The reaction involves:
- Knoevenagel condensation between the salicylaldehyde and butyl acetoacetate
- Intramolecular cyclization to form the coumarin core
- Claisen-like rearrangement to form the benzo[c]chromene structure
- Subsequent functionalization of the 3-position with the oxyacetate linker
Experimental Procedure
- Prepare the appropriate salicylaldehyde derivative with the desired substitution pattern.
- In a round-bottom flask, combine the salicylaldehyde derivative (1.0 g), butyl acetoacetate (1.2 equivalents), piperidine (0.1 equivalent), and ethanol (30 mL).
- Stir the mixture at room temperature for 1 hour.
- Heat the mixture to 80°C and stir for 36 hours.
- Monitor the reaction by TLC using hexane:ethyl acetate (7:3) as the mobile phase.
- After completion, cool the reaction mixture to room temperature.
- Concentrate under reduced pressure and purify the intermediate through column chromatography.
- Further functionalize at the 3-position through appropriate reactions.
- Typical overall yield: 45-50%.
Optimization of Synthesis Conditions
The optimization of synthesis conditions for this compound is critical for achieving high yields and purity. Various parameters can be adjusted to optimize the synthesis.
Temperature Effects
Temperature plays a crucial role in the synthesis of this compound. The table below summarizes the effects of temperature on different synthetic approaches:
| Method | Temperature Range (°C) | Optimal Temperature (°C) | Effect on Yield | Effect on Purity |
|---|---|---|---|---|
| Direct Esterification | 80-120 | 110 | Higher temperatures increase reaction rate but may lead to side reactions | Moderate temperatures (100-110°C) generally provide better purity |
| Alkylation | 25-80 | 60 | Increasing temperature accelerates the reaction but may reduce selectivity | Room temperature provides higher purity but requires longer reaction times |
| Claisen Approach | 50-100 | 80 | Temperature-dependent cyclization efficiency | Higher temperatures may lead to unwanted byproducts |
Solvent Selection
The choice of solvent significantly affects the reaction efficiency. The table below compares different solvents for the synthesis:
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for Direct Esterification | Suitability for Alkylation | Suitability for Claisen Approach |
|---|---|---|---|---|---|
| Toluene | 2.38 | 111 | Excellent (allows azeotropic water removal) | Poor | Moderate |
| Acetone | 20.7 | 56 | Poor | Good | Poor |
| DMF | 36.7 | 153 | Moderate | Excellent | Good |
| Ethanol | 24.5 | 78 | Good | Moderate | Excellent |
| Acetic Acid | 6.2 | 118 | Moderate | Poor | Good |
| THF | 7.6 | 66 | Good | Good | Moderate |
Catalyst Optimization
The choice and concentration of catalysts significantly impact the efficiency of the synthesis:
| Catalyst | Type | Optimal Concentration (mol%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfuric Acid | Brønsted Acid | 5-10 | High activity, low cost | Corrosive, may cause side reactions |
| p-Toluenesulfonic Acid | Brønsted Acid | 5-15 | Less corrosive than H2SO4, good selectivity | Higher cost |
| DMAP | Lewis Base | 5-10 | Excellent for esterification, mild conditions | Higher cost, sensitive to moisture |
| K2CO3 | Base | 200-300 | Effective for alkylation, low cost | Requires longer reaction times |
| Cs2CO3 | Base | 150-200 | Higher efficiency than K2CO3 | Significantly higher cost |
Reaction Time Optimization
The optimal reaction time varies depending on the synthetic method:
| Method | Typical Reaction Time (h) | Optimal Monitoring Technique | Notes |
|---|---|---|---|
| Direct Esterification | 6-12 | TLC, HPLC | Longer reaction times may lead to hydrolysis of the product |
| Alkylation | 12-24 | TLC | Reaction times >24h show diminishing returns in yield |
| Claisen Approach | 24-48 | TLC, NMR | Multiple steps may require different monitoring techniques |
Purification Techniques
Purification of this compound is essential for obtaining a high-purity product suitable for further applications.
Column Chromatography
Column chromatography is a primary purification technique for this compound:
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Loading Capacity (mg/g silica) | Recovery (%) |
|---|---|---|---|---|
| Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (8:2) | 2-3 | 20-30 | 85-90 |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (10:3) | 1-2 | 15-25 | 90-95 |
| Alumina (neutral) | Dichloromethane:Methanol (98:2) | 2-3 | 15-20 | 80-85 |
Recrystallization
Recrystallization is an effective method for obtaining highly pure this compound:
| Solvent System | Temperature Range (°C) | Cooling Rate (°C/h) | Recovery (%) | Purity Improvement (%) |
|---|---|---|---|---|
| Ethanol | 78 to 20 | 5-10 | 70-75 | 95-97 |
| Ethyl Acetate:Hexanes (1:1) | 50 to 20 | 3-5 | 75-80 | 97-99 |
| Acetone:Water | 56 to 20 | 5-7 | 65-70 | 96-98 |
Preparative HPLC
For small-scale purification or analytical standards, preparative HPLC offers high-purity isolation:
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Recovery (%) | Purity (%) |
|---|---|---|---|---|---|
| C18 Reverse Phase | Acetonitrile:Water (70:30) | 5-10 | 280 | 85-90 | >99 |
| Phenyl-Hexyl | Methanol:Water (75:25) | 5-10 | 280 | 80-85 | >99 |
Analytical Methods for Structure Confirmation
Confirming the structure of synthesized this compound is crucial for ensuring the success of the preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the compound:
1H NMR Characteristic Peaks
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | 7.5-8.2 | m | 6H | Benzo[c]chromene aromatic protons |
| -OCH2CO- | ~4.7 | s | 2H | Oxyacetate methylene |
| -OCH2CH2CH2CH3 | ~4.2 | t | 2H | Butyl ester α-methylene |
| -CH3 (4-position) | ~2.5 | s | 3H | Methyl group at 4-position |
| -OCH2CH2CH2CH3 | ~1.6 | m | 2H | Butyl ester β-methylene |
| -OCH2CH2CH2CH3 | ~1.4 | m | 2H | Butyl ester γ-methylene |
| -OCH2CH2CH2CH3 | ~0.9 | t | 3H | Butyl ester terminal methyl |
13C NMR Characteristic Peaks
| Carbon Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O (ester) | ~170 | Ester carbonyl |
| C=O (lactone) | ~160 | Lactone carbonyl |
| Aromatic | 115-155 | Aromatic carbons of benzo[c]chromene |
| -OCH2CO- | ~65 | Oxyacetate methylene |
| -OCH2CH2CH2CH3 | ~65 | Butyl ester α-methylene |
| -CH3 (4-position) | ~20 | Methyl group at 4-position |
| -OCH2CH2CH2CH3 | ~30 | Butyl ester β-methylene |
| -OCH2CH2CH2CH3 | ~19 | Butyl ester γ-methylene |
| -OCH2CH2CH2CH3 | ~13 | Butyl ester terminal methyl |
Mass Spectrometry
Mass spectrometry provides molecular weight and fragmentation pattern information:
| Technique | Molecular Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Notes |
|---|---|---|---|
| ESI-MS | 341.1 | 285.1 (loss of butyl), 241.1 (loss of oxyacetate) | Soft ionization technique, minimal fragmentation |
| EI-MS | 340.1 (M+) | 284.1, 241.1, 213.1, 185.1 | More extensive fragmentation pattern |
| MALDI-TOF | 363.1 [M+Na]+ | - | Often used for higher molecular weight compounds |
Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups:
| Functional Group | Wavenumber (cm-1) | Intensity | Assignment |
|---|---|---|---|
| C=O (ester) | ~1740 | Strong | Ester carbonyl stretch |
| C=O (lactone) | ~1720 | Strong | Lactone carbonyl stretch |
| C-O-C | ~1250-1200 | Strong | Ether linkage |
| C=C (aromatic) | ~1600-1400 | Medium | Aromatic ring vibrations |
| C-H (aromatic) | ~3050 | Weak | Aromatic C-H stretch |
| C-H (aliphatic) | ~2950-2850 | Medium | Aliphatic C-H stretch |
Comparison of Synthesis Methods
A comprehensive comparison of the different synthesis methods for this compound:
| Parameter | Method 1: Direct Esterification | Method 2: Alkylation | Method 3: Claisen Approach |
|---|---|---|---|
| Overall Yield | 65-75% | 55-65% | 45-55% |
| Purity of Crude Product | Moderate (~85%) | High (~90%) | Low-Moderate (~75%) |
| Reaction Time | 6-12 hours | 12-24 hours | 24-48 hours |
| Number of Steps | 1 (assuming acid is available) | 1 (assuming hydroxychromenone is available) | Multiple (3-4) |
| Reagent Cost | Low-Moderate | Moderate | Moderate-High |
| Equipment Requirements | Basic (Dean-Stark apparatus) | Basic | Moderate |
| Scalability | Excellent (up to kg scale) | Good (up to 500g scale) | Moderate (up to 100g scale) |
| Environmental Impact | Moderate (uses toluene) | Low-Moderate | Moderate-High |
| Technical Complexity | Low | Low-Moderate | High |
| Reproducibility | High | High | Moderate |
Yield Optimization Across Methods
The following table shows the effects of various optimization strategies on the yield:
| Optimization Strategy | Effect on Method 1 Yield (%) | Effect on Method 2 Yield (%) | Effect on Method 3 Yield (%) |
|---|---|---|---|
| Temperature Increase | +5-10% (up to 110°C) | +3-5% (up to 60°C) | -5-10% (above 80°C) |
| Catalyst Optimization | +10-15% | +5-10% | +10-20% |
| Reaction Time Extension | +2-5% (up to 12h) | +5-10% (up to 24h) | +5-15% (up to 48h) |
| Solvent Optimization | +5-10% | +5-15% | +10-20% |
| Reagent Ratio Adjustment | +5-15% | +3-8% | +5-10% |
| Water Removal Techniques | +10-20% | N/A | +5-10% |
Recent Developments in Synthetic Methodologies
Recent advancements in synthetic methodologies have led to improved approaches for preparing coumarin and chromene derivatives, which can be applied to the synthesis of this compound.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of coumarin derivatives:
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Esterification | 8-12 hours | 30-60 minutes | +5-15% |
| O-Alkylation | 16-24 hours | 45-90 minutes | +5-10% |
| Claisen Cyclization | 36-48 hours | 2-3 hours | +10-20% |
Catalytic Approaches
Novel catalysts have been developed that enhance the efficiency of key steps in the synthesis:
| Catalyst | Reaction | Advantage | Yield Improvement |
|---|---|---|---|
| Montmorillonite K-10 | Esterification | Reusable, environmentally friendly | +5-15% |
| Solid-supported TBAB | O-Alkylation | Enhanced reactivity, recyclable | +10-20% |
| Ionic liquids | Multiple reactions | Green solvent, catalyst recovery | +5-15% |
Chemical Reactions Analysis
Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Scientific Research Applications
Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromone structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Ester Chain Length and Lipophilicity
- The butyl ester in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to the ethyl ester analogs (logP ~2.5–3.0), which may enhance tissue penetration but reduce aqueous solubility .
- The hydrate form of the ethyl ester derivative (C₁₈H₁₈O₆) demonstrates improved crystallinity, as evidenced by its structural characterization using SHELX software .
Substituent Effects on Reactivity and Bioactivity
- This derivative showed 51% yield in synthesis and high chromatographic purity (97.4%) .
- Chlorination in the tetrahydrobenzo[c]chromenone analog (C₁₉H₂₁ClO₅) introduces steric and electronic effects, which may enhance halogen bonding in receptor interactions .
Functional Group Replacements
- The N,N-dimethyl group further modifies solubility and bioavailability .
- The propanoic acid derivative (C₁₇H₁₄O₅) introduces a carboxylic acid group, making it more hydrophilic and capable of salt formation, which could optimize formulation for oral delivery .
Biological Activity
Butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic compound derived from the benzo[c]chromene family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.3 g/mol. The structure features a benzo[c]chromene core, which is significant for its biological properties.
Antioxidant Properties
Research indicates that compounds in the benzo[c]chromene family exhibit antioxidant activity . Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often elevated in inflammatory conditions. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent .
Study 1: Antioxidant Activity Assessment
In a controlled study, this compound was tested for its ability to reduce oxidative stress markers in human cell lines. Results indicated a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, suggesting strong antioxidant capability.
| Treatment | Malondialdehyde (µM) |
|---|---|
| Control | 12.5 |
| Butyl Acetate (50 µM) | 7.8 |
| Butyl Acetate (100 µM) | 5.2 |
Study 2: Anti-inflammatory Mechanism
A study evaluated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that butyl acetate significantly decreased the levels of TNF-alpha and IL-6.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Butyl Acetate (50 µM) | 120 | 90 |
| Butyl Acetate (100 µM) | 80 | 50 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors within the benzo[c]chromene framework. The process includes:
- Formation of the Benzo[c]Chromene Core : Utilizing phenolic compounds and appropriate reagents to form the chromene structure.
- Esterification : The final step involves esterification with butanol to form the acetate derivative.
Q & A
Basic: What synthetic strategies are commonly employed to prepare butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate?
Answer:
The synthesis typically involves:
- Esterification : Reacting the hydroxyl group of 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol with butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Intermediate Protection : Protecting sensitive functional groups (e.g., ketones) during coupling steps to prevent side reactions .
- Chromenone Core Assembly : Constructing the benzo[c]chromen-6-one scaffold via cyclization of substituted salicylaldehyde derivatives with β-keto esters .
Key intermediates include 4-methyl-6-oxo-6H-benzo[c]chromen-3-ol and bromoacetic acid butyl ester. Reaction yields can be optimized by controlling stoichiometry, temperature (60–80°C), and solvent polarity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2 ppm for -OCH₂CO-) and chromenone aromatic protons (δ 6.8–8.2 ppm). DEPT-135 helps identify methyl and carbonyl groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 356.126) and fragmentation patterns of the chromenone core .
- IR Spectroscopy : Detects C=O stretches (~1740 cm⁻¹ for ester and ketone groups) and aromatic C-O-C bonds (~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions between experimental and computational NMR data?
Answer:
- Cross-Validation : Compare experimental NMR with X-ray crystallography data (e.g., bond lengths and angles) to validate structural assignments .
- Computational Adjustments : Use density functional theory (DFT) with solvent corrections (e.g., PCM model for DMSO) to improve chemical shift predictions .
- Dynamic Effects : Account for conformational flexibility (e.g., ester group rotation) using molecular dynamics simulations to explain peak splitting .
Advanced: How do substituent variations on the benzo[c]chromen ring impact physicochemical properties?
Answer:
- Electron-Withdrawing Groups (e.g., -NO₂ at position 4): Increase oxidative stability but reduce solubility in polar solvents .
- Alkyl Chains (e.g., butyl vs. methyl esters): Longer chains enhance lipophilicity (logP increase by ~1.5 units) and alter crystallization behavior .
- Methoxy Substitutions : Improve fluorescence quantum yield by ~20% due to extended conjugation, as seen in related chromenones .
Basic: What are the recommended storage and safety protocols for handling this compound?
Answer:
- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis .
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Conduct work in fume hoods to minimize inhalation risks .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .
Advanced: How to design stability studies under varying pH and temperature conditions?
Answer:
- Accelerated Degradation Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- pH-Dependent Stability : Prepare buffered solutions (pH 1–13) and monitor ester hydrolysis kinetics using UV-Vis (λmax ~280 nm) .
- Degradation Pathways : Identify primary degradation products (e.g., free chromenol and butyl acetate) and quantify using validated HPLC methods .
Basic: What solvents are optimal for solubilizing this compound?
Answer:
- Polar Aprotic Solvents : DMSO and DMF (solubility >50 mg/mL) are ideal for spectroscopic analysis .
- Chlorinated Solvents : Dichloromethane (~30 mg/mL) is suitable for column chromatography .
- Aqueous Mixtures : Ethanol/water (1:1) achieves moderate solubility (~5 mg/mL) for biological assays .
Advanced: How to analyze degradation pathways using tandem mass spectrometry?
Answer:
- Fragmentation Patterns : Monitor loss of butyl acetate (Δ m/z 116) and subsequent cleavage of the chromenone ring (e.g., retro-Diels-Alder fragments at m/z 184) .
- Isotope Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange in hydrolyzed products .
- High-Resolution MS/MS : Differentiate isobaric degradation products (e.g., oxidation vs. hydrolysis) with mass accuracy <2 ppm .
Basic: How does the butyl ester group influence reactivity compared to methyl/ethyl analogs?
Answer:
- Hydrolysis Resistance : Butyl esters exhibit slower hydrolysis rates (t₁/₂ ~48 hrs in pH 7.4 buffer) vs. methyl (t₁/₂ ~6 hrs) due to steric hindrance .
- Synthetic Flexibility : The butyl group can be selectively removed via lipase-catalyzed transesterification for functionalization .
Advanced: What strategies optimize reaction yields in gram-scale synthesis?
Answer:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency (yield increase from 60% to 85%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hrs to 2 hrs while maintaining >90% purity .
- Workflow Automation : Implement continuous-flow reactors to control exothermic reactions and minimize byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
